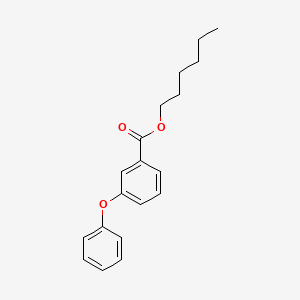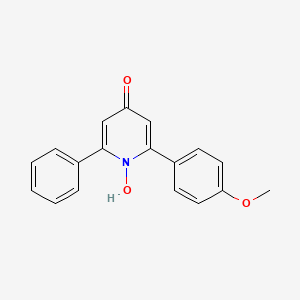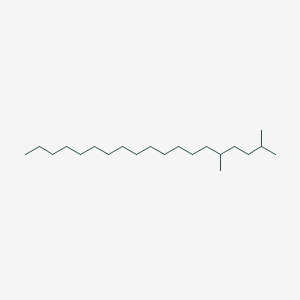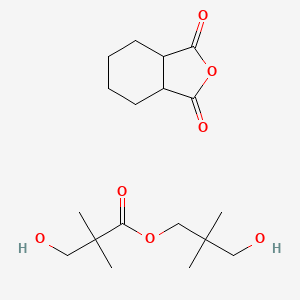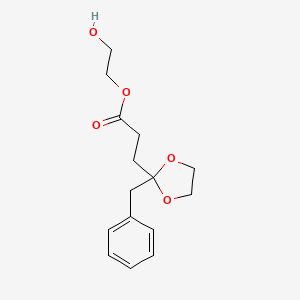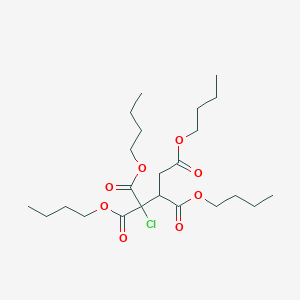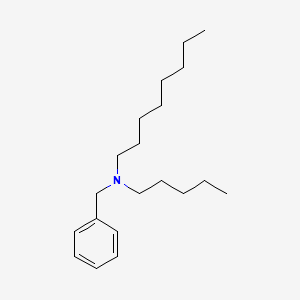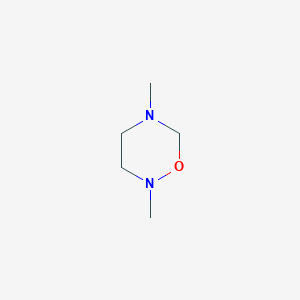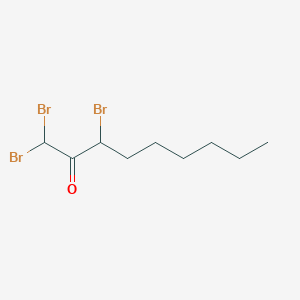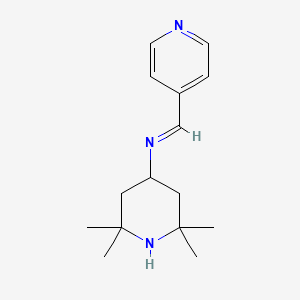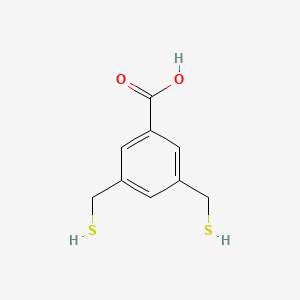![molecular formula C15H11Cl3O4 B14474878 Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate CAS No. 68533-72-2](/img/structure/B14474878.png)
Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a derivative of phenoxyacetic acid and is characterized by its complex structure, which includes multiple chlorine atoms and phenoxy groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of dehydrating agents to drive the reaction to completion.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of high-purity reagents and catalysts ensures the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the chlorine atoms, potentially replacing them with hydrogen atoms.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as sodium hydroxide or ammonia can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated products.
Substitution: Hydroxylated or aminated derivatives.
科学研究应用
Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of agrochemicals and other industrial products.
作用机制
The mechanism of action of Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate involves its interaction with specific molecular targets. In the case of its use as a herbicide, it mimics the action of natural plant hormones, leading to uncontrolled growth and eventual plant death. The compound’s molecular structure allows it to bind to auxin receptors, disrupting normal cellular processes.
相似化合物的比较
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- Mecoprop
- Dichlorprop
- Fenoprop
Comparison: Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate is unique due to its specific ester functional group and the presence of multiple chlorine atoms, which enhance its reactivity and effectiveness in various applications. Compared to similar compounds like 2,4-D and mecoprop, it offers distinct advantages in terms of its stability and potency.
属性
CAS 编号 |
68533-72-2 |
|---|---|
分子式 |
C15H11Cl3O4 |
分子量 |
361.6 g/mol |
IUPAC 名称 |
methyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate |
InChI |
InChI=1S/C15H11Cl3O4/c1-20-15(19)8-21-14-7-10(3-4-11(14)17)22-13-5-2-9(16)6-12(13)18/h2-7H,8H2,1H3 |
InChI 键 |
ZIAHIBNHIDBKNA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)COC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol](/img/structure/B14474796.png)
